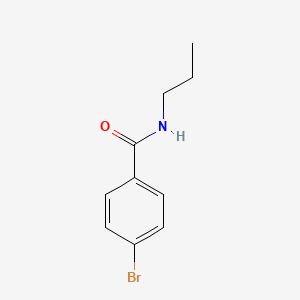

4-bromo-N-propylbenzamide

Description

Significance and Research Context of Halogenated Benzamides

Halogenated benzamides are a class of organic compounds that command significant attention in various scientific fields, particularly medicinal chemistry and materials science. ontosight.aijst.go.jpmdpi.com The inclusion of a halogen atom, such as bromine, into the benzamide (B126) structure profoundly influences the molecule's physical, chemical, and biological properties. ontosight.ai

Key Research Areas:

Medicinal Chemistry: Benzamide derivatives are integral to many biologically active compounds, including approved and investigational drugs. rsc.org The presence of halogen atoms can enhance properties like lipophilicity and bioavailability, making these compounds valuable candidates for drug development in areas such as oncology, neurology, and infectious diseases. ontosight.ai For instance, certain halogenated benzamides have been investigated as inhibitors of specific enzymes like cyclooxygenase-1 (COX-1) and as radiotracers for imaging D2-like dopamine (B1211576) receptors in the brain using techniques like PET and SPECT. jst.go.jpresearchgate.net

Synthetic Intermediates: Halogenated benzamides serve as versatile building blocks in organic synthesis. The halogen provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules for use in pharmaceuticals and agrochemicals.

The strategic placement of the halogen can also have significant effects. For example, the bromine atom in the para position of 4-bromo-N-propylbenzamide influences the electronic distribution of the aromatic ring and provides a site for cross-coupling reactions, a common strategy in synthetic chemistry.

Historical Overview of Benzamide Synthesis and Derivatization Relevant to this compound

The synthesis of benzamides has evolved from classical methods to sophisticated modern techniques, enabling the creation of a vast library of derivatives.

Classical Synthesis: A foundational and historically significant method for preparing N-substituted benzamides, such as this compound, involves the acylation of an amine with a benzoyl chloride. In a probable synthesis for this specific compound, 4-bromobenzoyl chloride would be reacted with propylamine. This straightforward amidation reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, has been a cornerstone of organic synthesis for many years. slideshare.net

Modern Synthetic Developments: Research into benzamide synthesis and derivatization remains a vibrant field, with a focus on improving efficiency, selectivity, and functional group tolerance. rsc.org

Palladium-Catalyzed C–H Activation: More recent advancements include methods that forge the amide bond by directly functionalizing carbon-hydrogen (C–H) bonds of an aromatic ring. Palladium-catalyzed reactions of arenes with isocyanides represent a powerful strategy for synthesizing a wide array of benzamide derivatives from readily available starting materials. researchgate.net

Photocatalysis: Photocatalytic methods are also being employed for the late-stage modification of benzamide structures. rsc.org These reactions use light to drive chemical transformations, offering unique pathways for functionalization that may not be achievable through traditional thermal methods. rsc.org This is particularly useful for creating libraries of related compounds for screening in drug discovery. rsc.org

This continuous evolution in synthetic methodology underscores the enduring importance of the benzamide scaffold in chemical research and development.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHYZJDMVOCWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389387 | |

| Record name | 4-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-19-5 | |

| Record name | 4-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo N Propylbenzamide

Direct Amidation Approaches

Direct amidation represents the most straightforward class of methods for constructing the N-propyl amide linkage of the target compound. These approaches typically involve the reaction of an activated 4-bromobenzoic acid derivative with propylamine.

A common and effective direct amidation strategy involves the nucleophilic acyl substitution of a halogenated benzoate (B1203000) ester, such as methyl 4-bromobenzoate, with propylamine. chemicalbook.comchemicalbook.comscientificlabs.co.ukresearchgate.net This method circumvents the need to handle more reactive species like acyl chlorides. The reaction proceeds by the attack of the amine on the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group and form the final amide product. While this reaction can be performed under thermal conditions, the use of strong bases is often employed to facilitate the process, especially with unactivated esters. researchgate.netnih.gov

The use of strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) has become a powerful, transition-metal-free method for the amidation of unactivated aryl esters at room temperature. nsf.govorganic-chemistry.org The reaction is highly chemoselective, proceeding through a selective cleavage of the acyl C–O bond. nsf.govorganic-chemistry.org

The proposed mechanism for LiHMDS-mediated amidation does not involve the simple deprotonation of the amine. Instead, insightful studies suggest the reaction proceeds via the formation of a mixed co-complex between the lithium amide (formed from propylamine and LiHMDS) and an excess of LiHMDS. nih.gov The ester substrate coordinates to this complex, which facilitates an intramolecular nucleophilic attack by the amide onto the carbonyl carbon. nih.gov This pre-coordination is believed to be the rate-determining step of the reaction. nih.gov This pathway is advantageous as it operates under mild conditions and avoids the use of expensive transition-metal catalysts. organic-chemistry.org

Table 1: General Conditions for LiHMDS-Mediated Direct Amidation of Alkyl Esters

| Parameter | Condition |

| Substrate | Methyl 4-bromobenzoate |

| Reagent | Propylamine (1.2 equiv.) |

| Base | LiHMDS (2.0 equiv., 1.0 M in THF) |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Time | 12-24 h |

This table is illustrative of typical conditions reported for this class of reaction. nsf.govorganic-chemistry.org

The most traditional and direct method for synthesizing 4-bromo-N-propylbenzamide is the reaction of 4-bromobenzoyl chloride with propylamine. nih.govresearchgate.netuncfsu.edu This is a classic example of nucleophilic acyl substitution, often referred to as a Schotten-Baumann reaction. The high reactivity of the acyl chloride makes it an excellent electrophile for the nucleophilic propylamine.

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at low temperatures to control the exothermic nature of the reaction. A base, either a tertiary amine like triethylamine or an aqueous base like sodium hydroxide, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. This method is highly efficient and generally results in high yields of the desired amide. The synthesis of related compounds from 4-bromobenzoyl chloride and various amines is well-documented. nih.govresearchgate.netuncfsu.edu

Acyl Substitution Reactions of Halogenated Benzoates with Propylamine

Transition Metal-Catalyzed Cross-Coupling Strategies in this compound Synthesis

Transition metal catalysis offers powerful tools for bond formation. While direct amidation is common for synthesizing the target molecule, cross-coupling strategies are crucial for its subsequent functionalization or for alternative synthetic designs.

The bromine atom on the this compound molecule serves as a versatile handle for introducing further complexity through cross-coupling reactions. The Palladium-catalyzed Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds. rsc.org Once this compound is synthesized, it can act as an aryl halide substrate in a Suzuki-Miyaura reaction.

In this context, the C-Br bond is activated by a Palladium(0) catalyst. The catalytic cycle involves the oxidative addition of the Pd(0) into the C-Br bond, followed by transmetalation with an organoboron reagent (e.g., an aryl or alkyl boronic acid) and subsequent reductive elimination to form a new C-C bond, regenerating the Pd(0) catalyst. This strategy allows for the synthesis of a wide array of 4-aryl- or 4-alkyl-N-propylbenzamides, demonstrating the utility of this compound as a synthetic intermediate. nih.gov The reaction is known for its high functional group tolerance and is compatible with the amide moiety. nih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling of an Aryl Bromide

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Phenylboronic Acid | Coupling Partner |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Palladium Source |

| Base | K₂CO₃ or K₃PO₄ | Activates Boronic Acid |

| Solvent | Toluene, Dioxane, or DMF | Reaction Medium |

| Temperature | 80-110 °C | To drive the reaction |

This table presents a generalized set of conditions for Suzuki-Miyaura reactions involving aryl bromides. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org While the name often implies N-arylation, its scope has expanded to include a wide variety of amines and nitrogen nucleophiles. acsgcipr.org This reaction can be envisioned as a method to construct the C-N bond of this compound itself, by coupling an aromatic substrate like 4-bromobenzene with propylamine under palladium catalysis.

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide (e.g., 4-bromo-iodobenzene) to a Pd(0) complex. wikipedia.orglibretexts.org The resulting Pd(II) complex then coordinates with the amine (propylamine). In the presence of a base, the amine is deprotonated to form a palladium amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst. wikipedia.org More advanced applications of this chemistry include the direct transamidation of an existing amide with a new amine, which proceeds by selective activation of the amide N-C(O) bond. rsc.orgrsc.org

Optimization of Synthetic Conditions for this compound

The synthesis of this compound, typically achieved through the amidation of 4-bromobenzoic acid or its derivatives with n-propylamine, is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst system, temperature, and pressure is crucial for maximizing reaction efficiency, yield, and purity of the final product.

Role of Solvents in Reaction Efficiency (e.g., THF, DMF, Dichloromethane)

The choice of solvent plays a pivotal role in the synthesis of amides, influencing reactant solubility, reaction rate, and equilibrium position. The polarity and boiling point of the solvent can significantly impact the energy requirements and the reaction pathway. While specific comparative studies on the synthesis of this compound are not extensively documented, data from related amide syntheses provide valuable insights into the expected effects of common solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).

Tetrahydrofuran (THF) is a moderately polar aprotic solvent that is effective in dissolving a wide range of organic compounds. In a study on the synthesis of a related thiophene carboxamide, THF was used as the solvent, resulting in a 77% yield after 18 hours. mdpi.com Its ability to solvate both the carboxylic acid and the amine, without strongly interfering with the reaction intermediates, makes it a viable option.

N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, which allows for conducting reactions at elevated temperatures. This can be advantageous for accelerating slow reactions. However, its high polarity can sometimes lead to the formation of stable intermediates that may hinder the reaction progress or lead to side products. In palladium-catalyzed reactions for other complex molecules, DMF has been used, though in some cases, it has resulted in lower yields compared to less polar solvents like dioxane.

Dichloromethane (DCM) is a less polar, volatile solvent. Its lower boiling point limits the reaction temperature unless conducted under pressure. However, for reactions that proceed efficiently at or near room temperature, DCM can be an excellent choice due to its inertness and ease of removal during workup.

The efficiency of these solvents can be influenced by the specific coupling agents or catalysts used in the amidation reaction. The following table illustrates a hypothetical comparison of solvent effects on the yield of this compound based on general principles of amide synthesis.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Expected Yield (%) |

| Dichloromethane (DCM) | 9.1 | 39.6 | 85-95 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 75-85 |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 70-80 |

This table is illustrative and compiled from general knowledge of amide synthesis. The expected yields are estimates and can vary significantly based on other reaction parameters.

Catalyst Loading and Turnover Numbers in Metal-Catalyzed Reactions

Metal-catalyzed reactions, particularly those involving palladium, are highly effective for amide bond formation. The catalyst loading, which is the amount of catalyst used relative to the limiting reactant, is a critical parameter to optimize. Lowering the catalyst loading is economically and environmentally desirable, provided that the reaction rate and yield remain high. The turnover number (TON), which represents the number of moles of product formed per mole of catalyst, is a measure of catalyst efficiency.

While specific data on catalyst loading for this compound is scarce, studies on related palladium-catalyzed syntheses provide a general framework. For instance, in the synthesis of functionalized furans, a palladium catalyst loading of 1 mol% was found to be optimal, achieving a yield of 94%. mdpi.com In the synthesis of conjugated enynes, palladium acetate (B1210297) at 1.0 mol% was highly effective, yielding up to 97% of the desired product. nih.gov

Optimizing catalyst loading involves a trade-off between reaction rate and cost. A higher loading may lead to a faster reaction but increases the cost and the potential for metal contamination in the product. Conversely, a lower loading reduces cost but may require longer reaction times or higher temperatures.

The table below provides an illustrative example of how catalyst loading can affect the yield and turnover number in a hypothetical palladium-catalyzed synthesis of this compound.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |

| 2.0 | 4 | 95 | 47.5 |

| 1.0 | 8 | 94 | 94 |

| 0.5 | 16 | 90 | 180 |

| 0.1 | 24 | 75 | 750 |

This table is a hypothetical representation based on typical trends in palladium-catalyzed coupling reactions.

Temperature and Pressure Effects on Reaction Yields

Temperature is a fundamental parameter in chemical synthesis that directly influences the reaction rate. For the amidation reaction to form this compound, an increase in temperature generally leads to a faster reaction. However, excessively high temperatures can lead to decomposition of reactants, products, or catalysts, resulting in lower yields and increased impurity formation. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation. For instance, in the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, a high yield of 93% was achieved, though the specific temperature was not detailed, it is often conducted at elevated temperatures. researchgate.net

The effect of temperature on the yield of this compound can be illustrated as follows:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temp.) | 24 | 65 |

| 50 | 12 | 85 |

| 80 | 6 | 95 |

| 110 | 4 | 90 (with some degradation) |

This data is illustrative and based on general principles of chemical kinetics and stability for amide synthesis.

Pressure is a less commonly varied parameter in standard laboratory-scale amide synthesis unless gaseous reactants are involved or the reaction volume changes significantly. For the synthesis of this compound from 4-bromobenzoic acid and n-propylamine, the reaction is typically carried out at atmospheric pressure. High-pressure conditions are generally not required and would add significant complexity and cost to the process. However, in industrial settings, reactions may be run under moderate pressure to control the boiling of low-boiling point solvents or to increase the concentration of gaseous reactants if they were used. There is currently no specific research data available to suggest that high pressure significantly improves the yield of this particular reaction.

Reactivity and Reaction Mechanisms of 4 Bromo N Propylbenzamide

Halogenation and Directed C-H Functionalization

The amide functionality and the bromine substituent on the aromatic ring of 4-bromo-N-propylbenzamide are key to its reactivity in halogenation and C-H functionalization reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related N-substituted benzamides.

Further bromination of this compound would be an example of electrophilic aromatic substitution. The directing effects of the existing substituents, the amide group (-CONHC3H7) and the bromine atom, would determine the position of the incoming electrophile. The amide group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. In this case, the positions ortho to the activating amide group (C2 and C6) and meta to the deactivating bromine atom are the most likely sites for further substitution. However, direct electrophilic bromination of similar N-substituted benzamides can sometimes lead to a mixture of products, and achieving high regioselectivity can be challenging.

The amide group in benzamides is a well-established directing group for ortho-metalation, a process that involves the deprotonation of the ortho C-H bond by a strong base, typically an organolithium reagent. This forms an ortho-lithiated species that can then react with various electrophiles. For this compound, the N-propylamide group could direct metalation to the C2 and C6 positions. This strategy is often employed to achieve functionalization at the position ortho to the amide, which might be difficult to achieve through classical electrophilic substitution. The efficiency of directed ortho-metalation is influenced by factors such as the nature of the organolithium base, the solvent, and the temperature.

Nucleophilic Aromatic Substitution (SNAr) Potential at the Bromo Position

The bromine atom on the aromatic ring of this compound can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. govtpgcdatia.ac.in

The SNAr reactivity of this compound is influenced by both electronic and steric factors. The amide group, while being an ortho-, para-director for electrophilic substitution, has an electron-withdrawing inductive effect that can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. masterorganicchemistry.com However, for SNAr to be efficient, strong electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group (bromine). In this compound, the amide group is para to the bromine atom, which is a favorable position for stabilizing the intermediate through resonance.

Carbon-Nitrogen Cross-Coupling Reactions

The bromine atom of this compound makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

A key reaction of this compound is its participation in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A specific example involves the synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)-N-propylbenzamide, where this compound is coupled with 1-ethylpiperazine. These reactions are highly valued for their ability to construct complex molecules from readily available starting materials under relatively mild conditions. The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination, influencing the reaction rate and yield. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| This compound | 1-ethylpiperazine | Pd(OAc)₂, BINAP, NaOtBu | N-(4-(4-ethylpiperazin-1-yl)phenyl)-N-propylbenzamide | Buchwald-Hartwig Amination |

Amidation Reactions and Derivative Synthesis

The synthesis of derivatives from this compound can be efficiently achieved through amidation reactions. These reactions are crucial for introducing new functional groups and modifying the compound's properties. A particularly powerful method for this transformation is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. rsc.org Transition metal catalysis, especially with iridium, has emerged as a robust strategy for the selective amidation of C-H bonds. rsc.orgnih.gov

Iridium-catalyzed reactions represent a state-of-the-art method for the ortho-selective amidation of benzamides. This approach utilizes a directing group, in this case, the amide moiety of this compound, to guide the catalyst to a specific C-H bond on the aromatic ring, ensuring high regioselectivity. rsc.orgnih.gov The reaction typically involves an iridium(III) catalyst, often in combination with a silver salt co-catalyst, and an aminating agent, such as a sulfonyl azide. rsc.orgnih.gov

Research has demonstrated the effectiveness of this methodology for a wide array of substituted benzamides. nih.gov While specific studies focusing exclusively on this compound are not extensively detailed, the reaction's broad substrate scope allows for reliable predictions of its reactivity. Studies on various para-substituted benzamides show that electron-withdrawing groups, such as the bromo substituent in this compound, are well-tolerated, leading to the desired ortho-amidated products in good to excellent yields. rsc.orgnih.gov

The use of ionic liquids as a reaction medium has been shown to be particularly advantageous, offering a greener alternative to traditional organic solvents and facilitating the reaction under mild conditions. rsc.orgnih.govsioc-journal.cn

Research Findings:

The iridium-catalyzed ortho-amidation of benzamides with sulfonyl azides has been systematically investigated. The reaction conditions are generally mild, and the protocol exhibits a broad tolerance for various functional groups.

Table 1: Iridium-Catalyzed Ortho-Amidation of Representative Benzamides with Tosyl Azide

| Substrate (Benzamide) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-tert-butylbenzamide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 40 | 8 | 85 | nih.gov |

| 4-Bromo-N-tert-butylbenzamide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 40 | 8 | 81 | nih.gov |

| 4-Chloro-N-tert-butylbenzamide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 40 | 8 | 83 | nih.gov |

| 4-Fluoro-N-tert-butylbenzamide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 40 | 8 | 84 | nih.gov |

| 4-Methyl-N-tert-butylbenzamide | [IrCp*Cl₂]₂/AgNTf₂ | [BMIM]PF₆ | 40 | 8 | 88 | nih.gov |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound under similar conditions.

The proposed mechanism for the iridium-catalyzed ortho-C-H amidation involves several key steps. The active iridium catalyst is generated in situ, which then coordinates to the amide group of the benzamide (B126) substrate. This is followed by a concerted metalation-deprotonation step to form a six-membered iridacycle intermediate. This intermediate then reacts with the sulfonyl azide, leading to the formation of an iridium-nitrene species with the release of nitrogen gas. Migratory insertion of the aryl group onto the nitrene, followed by protonolysis, releases the ortho-amidated product and regenerates the active catalyst for the next cycle. rsc.org

This catalytic cycle highlights the efficiency and selectivity of the iridium catalyst in forming the C-N bond exclusively at the ortho position relative to the directing amide group. rsc.org The reaction's robustness with various substituents, including halogens, underscores its applicability for the derivatization of this compound. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete assignment of proton and carbon signals.

The ¹H NMR spectrum of 4-bromo-N-propylbenzamide provides precise information about the electronic environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals for the propyl chain protons, the amide proton, and the aromatic protons. rsc.org

The aromatic region shows two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the carbonyl group (H-2, H-6) are deshielded and appear at approximately 7.73 ppm, while the protons ortho to the bromine atom (H-3, H-5) are observed at around 7.43 ppm. rsc.org The amide proton (N-H) gives rise to a broad singlet at approximately 6.10 ppm. rsc.org

The N-propyl group protons appear in the upfield region. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is a multiplet around 3.43-3.44 ppm. The central methylene group (-CH₂-) of the propyl chain shows a multiplet at 1.70-1.73 ppm, and the terminal methyl group (-CH₃) appears as a multiplet around 0.93-0.96 ppm. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Ar-H (ortho to C=O) | 7.72 - 7.73 | d (doublet) | 8.5 | rsc.org |

| Ar-H (ortho to Br) | 7.430 - 7.434 | d (doublet) | 8.5 | rsc.org |

| N-H | 6.10 | s (singlet) | N/A | rsc.org |

| N-CH₂- | 3.43 - 3.44 | m (multiplet) | N/A | rsc.org |

| -CH₂-CH₃ | 1.70 - 1.73 | m (multiplet) | N/A | rsc.org |

| -CH₃ | 0.93 - 0.96 | m (multiplet) | N/A | rsc.org |

While specific experimental ¹³C NMR data for this compound is not available in the searched sources, the chemical shifts can be reliably predicted based on data from analogous compounds, such as N-propylbenzamide and other 4-substituted benzamides. The carbonyl carbon (C=O) is expected to have the most downfield shift. The aromatic carbons will have distinct signals, with the carbon attached to the bromine (C-Br) being influenced by the halogen's electronic effects. The carbons of the N-propyl chain will appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale/Reference |

|---|---|---|

| C=O | ~167 | Based on N-propylbenzamide (167.5 ppm) |

| C-NH (ipso) | ~133 | Aromatic C-1, downfield shift expected |

| C-H (ortho to C=O) | ~128 | Aromatic C-2/C-6 |

| C-H (ortho to Br) | ~131 | Aromatic C-3/C-5, deshielded by Br |

| C-Br (ipso) | ~127 | Aromatic C-4 |

| N-CH₂- | ~42 | Based on N-propylbenzamide (41.8 ppm) |

| -CH₂-CH₃ | ~23 | Based on N-propylbenzamide (22.9 ppm) |

| -CH₃ | ~11 | Based on N-propylbenzamide (11.4 ppm) |

Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous structural confirmation.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would confirm the assignments of the propyl chain by showing correlations between the protons at ~3.44 ppm, ~1.72 ppm, and ~0.95 ppm and their corresponding carbon signals at approximately 42, 23, and 11 ppm, respectively. It would also link the aromatic proton signals to their respective aromatic carbon signals.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying quaternary carbons (like C=O and C-Br) and for piecing together different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the amide proton (N-H) to the carbonyl carbon (C=O) and the ipso-aromatic carbon (C-1).

Correlations from the N-CH₂ protons to the carbonyl carbon and the central methylene carbon of the propyl chain.

Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon and adjacent aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

While a specific IR spectrum for this compound was not found in the searched literature, the characteristic absorption bands can be predicted based on its known functional groups. vulcanchem.comchemicalbook.com The spectrum would be dominated by absorptions from the secondary amide and the brominated aromatic ring.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3400 - 3200 (broad) | |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | |

| C=O (Amide I) | Stretching | ~1680 - 1640 | |

| N-H Bend / C-N Stretch (Amide II) | Bending/Stretching | ~1550 | |

| C=C (Aromatic) | Stretching | 1600 - 1450 | |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. vulcanchem.com The monoisotopic mass of this compound is 241.0102 g/mol . epa.gov

A key feature in the mass spectrum of a brominated compound is the presence of two peaks for the molecular ion (M⁺˙) due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. This results in an [M]⁺˙ peak and an [M+2]⁺˙ peak of almost identical intensity.

The fragmentation of this compound would likely proceed via cleavage of the amide bond. The most prominent fragments would be the 4-bromobenzoyl cation and the propylaminyl radical or propyl cation.

| m/z (mass-to-charge ratio) | Predicted Ion/Fragment | Notes |

|---|---|---|

| 241 / 243 | [C₁₀H₁₂⁷⁹BrNO]⁺˙ / [C₁₀H₁₂⁸¹BrNO]⁺˙ | Molecular ion peaks (M⁺˙ and [M+2]⁺˙) in ~1:1 ratio. |

| 183 / 185 | [C₇H₄⁷⁹BrO]⁺ | 4-bromobenzoyl cation, from cleavage of the C(O)-NH bond. |

| 155 / 157 | [C₆H₄⁷⁹Br]⁺ | 4-bromophenyl cation, from loss of CO from the benzoyl fragment. |

| 200 / 202 | [C₇H₆⁷⁹BrNO]⁺˙ | Loss of the propyl group (C₃H₆) via McLafferty rearrangement. |

Single-Crystal X-ray Diffraction (SC-XRD)

The molecule is not perfectly planar. In the related 4-bromo-N-phenylbenzamide, the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°. nih.gov The central amide (N-C=O) plane is twisted relative to the bromophenyl ring, with a dihedral angle of 29.2 (2)°. nih.gov For this compound, a similar twist would be expected between the amide plane and the bromophenyl ring.

The n-propyl chain is flexible, but typically adopts a stable, extended (trans) conformation to minimize steric hindrance. In a related sulfonyl urea (B33335) structure, this extended propyl chain conformation results in a maximum distance of 3.794 Å between the terminal atoms. nih.gov

| Structural Parameter | Expected/Analogous Value | Significance | Source |

|---|---|---|---|

| C-Br Bond Length | ~1.887 Å | Typical for bromophenyl moieties | nih.gov |

| Amide-Phenyl Dihedral Angle | ~29° | Indicates a twisted, non-planar structure | nih.gov |

| Propyl Chain Conformation | Extended (trans) | Minimizes steric strain | nih.gov |

The arrangement of molecules in the crystal, or crystal packing, is dictated by intermolecular forces. For benzamide (B126) derivatives, hydrogen bonding is a dominant feature. nih.gov The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

In the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N—H···O hydrogen bonds, forming chains that propagate through the crystal. nih.gov Similarly, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the crystal structure is dominated by intermolecular N—H···O hydrogen-bonded chains. nih.govresearchgate.net In addition to these strong interactions, weaker C—H···O and C—H···π contacts contribute to the formation of a stable three-dimensional network. nih.govnih.gov The antiparallel stacking of bromophenyl rings, with a centroid-to-centroid distance of 4.213 Å, has also been observed in analogous structures, indicating π-π interactions. researchgate.net

Performing SC-XRD analysis at low temperatures, such as 100 K or 120 K, is a standard practice to obtain higher resolution and more precise structural data. Lowering the temperature reduces the thermal vibration of atoms in the crystal lattice. This leads to less smearing of the electron density, resulting in more sharply defined atomic positions, more accurate bond lengths and angles, and a clearer picture of intermolecular interactions. The crystallographic data for the related compound 4-bromo-N-phenylbenzamide was collected at 100 K, allowing for a high-precision determination of its molecular and crystal structure. nih.gov In contrast, data for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was collected at 296 K (room temperature), which resulted in observable rotational disorder in the propyl chain, a phenomenon that low-temperature collection could have minimized. nih.gov

Thin Layer Chromatography (TLC) and Column Chromatography for Monitoring and Purification

Thin-layer chromatography (TLC) and column chromatography are fundamental techniques in synthetic organic chemistry, indispensable for monitoring the progress of chemical reactions and for the purification of the resulting products. wisc.edulongdom.org In the synthesis of this compound, these methods are crucial for ensuring the isolation of the compound with high purity. The principle of chromatography relies on the differential partitioning of components between a stationary phase, typically a solid adsorbent like silica (B1680970) gel or alumina, and a mobile phase, a solvent or solvent mixture that flows through the stationary phase. wisc.edulibretexts.orgresearchgate.net

TLC is a rapid and sensitive method used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. libretexts.org For the synthesis of this compound, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica gel. ualberta.ca The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. tutoroot.com As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

In a documented synthesis of this compound, TLC was employed to track the reaction's completion. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. ualberta.catutoroot.com A specific Rf value was reported for this compound, indicating its position on the TLC plate relative to the solvent front under defined conditions. nih.gov Visualization of the spots is typically achieved under UV light. nih.gov

TLC Parameters for this compound

| Parameter | Description | Source(s) |

| Stationary Phase | Silica Gel | wisc.edunih.gov |

| Mobile Phase | n-hexane: Ethyl acetate (B1210297) (6:4) | nih.gov |

| Rf Value | 0.33 | nih.gov |

| Visualization | UV Light | nih.gov |

Following the completion of the reaction, as confirmed by TLC, column chromatography is employed for the purification of the crude product on a preparative scale. longdom.org This technique operates on the same principles as TLC but is used to separate and isolate larger quantities of material. researchgate.net The crude this compound is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with a solid adsorbent, most commonly silica gel. longdom.orgrsc.org

An appropriate eluent, often a mixture of solvents, is then passed through the column. rsc.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. longdom.org Less polar compounds generally elute faster, while more polar compounds are retained on the column for longer. wisc.edu In the purification of this compound, researchers have successfully used solvent systems composed of hexane (B92381) and ethyl acetate. nih.govrsc.org By collecting the eluent in fractions and analyzing them (often by TLC), the pure compound can be isolated. longdom.org

Column Chromatography Purification Parameters for this compound

| Parameter | Description | Source(s) |

| Stationary Phase | Silica Gel | rsc.org |

| Eluent System | n-hexane: Ethyl acetate | nih.gov |

| Eluent Ratio | A ratio of 4:1 (hexane:ethyl acetate) has been reported. | rsc.org |

Computational Chemistry and Theoretical Modeling of 4 Bromo N Propylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For 4-bromo-N-propylbenzamide, DFT calculations are instrumental in predicting its three-dimensional structure, electronic behavior, and spectroscopic signatures.

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Studies on structurally related compounds provide insight into the expected geometry. For instance, the carbon-bromine (C-Br) bond length in similar brominated phenyl rings is typically around 1.887 Å. nih.gov The propyl group attached to the amide nitrogen is expected to adopt an extended or trans conformation to minimize steric hindrance between its terminal atoms. The brominated phenyl ring itself is anticipated to be nearly planar, though the amide group may be slightly twisted relative to the ring.

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations. The presence of the electron-withdrawing bromine atom and the amide group significantly influences the electron density distribution across the aromatic ring and the N-propyl side chain.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is based on data from analogous structures and general principles of computational chemistry, as specific optimized geometry data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~ 1.89 Å |

| C=O | ~ 1.23 Å | |

| N-C (amide) | ~ 1.35 Å | |

| C-N (amide) | ~ 1.46 Å | |

| Bond Angle | C-C-Br | ~ 120° |

| O=C-N | ~ 122° | |

| Dihedral Angle | C-C-N-C | ~ 180° (trans) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered around the carbonyl group and the aromatic ring, which can accept electron density. The precise energy values determine the molecule's reactivity profile. researchgate.net

| Parameter | Description | Predicted Location/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | Primarily on the bromophenyl ring |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Primarily on the amide and phenyl moieties |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Determines kinetic stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.netuni-muenchen.de It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deresearchgate.net

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack. A region of positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. The aromatic protons and the area around the bromine atom would also exhibit varying degrees of positive and negative potential, influencing intermolecular interactions. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra. For N-propylbenzamide, ¹³C NMR signals for the propyl group appear at approximately 11.4 ppm (methyl), 22.9 ppm (middle methylene), and 41.8 ppm (nitrogen-attached methylene), with the carbonyl carbon appearing around 167.5 ppm. The introduction of a bromine atom at the para position would induce predictable shifts in the aromatic region.

IR (Infrared) and Raman: DFT can compute the vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and torsions. Key predicted vibrations for this compound would include the C=O stretch of the amide group (typically ~1650 cm⁻¹), the N-H stretch, and vibrations associated with the brominated benzene (B151609) ring. mdpi.com Comparing the calculated IR and Raman spectra with experimental ones serves as a powerful tool for structural verification.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. mdpi.comresearchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity tendencies.

These descriptors are calculated using the following relationships based on HOMO and LUMO energies:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as: μ = (E_HOMO + E_LUMO) / 2

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as a global measure of its electrophilic nature. researchgate.net It is defined as: ω = μ² / (2η)

A high electrophilicity index indicates a good electrophile, while a low value suggests a better nucleophile. mdpi.com For this compound, these calculated indices would provide a quantitative framework for predicting its behavior in chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors (Formulas and Significance)

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com Energy minimization calculations are performed to identify the most stable conformations, known as conformers, which correspond to energy minima on the potential energy surface. researchgate.net For a molecule like this compound, conformational flexibility arises primarily from rotation around two key areas: the C-N amide bond and the C-C single bonds within the N-propyl group.

The amide bond itself can exist in cis and trans conformations. However, due to steric hindrance between the phenyl ring and the propyl group, the trans conformation is generally more stable and predominantly populated in N-substituted benzamides.

The N-propyl chain can also adopt various conformations. Studies on similar N-alkyl amides indicate that an extended or all-trans (anti) conformation of the alkyl chain is typically preferred to minimize steric interactions between the terminal atoms. Therefore, the lowest energy conformer of this compound is expected to have a trans amide linkage and an extended propyl chain.

Computational methods, such as those using the Tripos forcefield or DFT, are employed to perform molecular energy minimization. researchgate.net These calculations help to quantify the energy differences between various possible conformers. For instance, in a related compound, 4-bromo-N-propylcarbamoylbenzenesulfonamide, the propyl chain was found to adopt a stable trans conformation. The orientation of the 4-bromophenyl ring relative to the amide plane is another important conformational parameter, influenced by a balance of steric and electronic effects.

Table 2: Expected Stable Conformers of this compound

| Conformer Description | Key Dihedral Angles | Expected Relative Stability | Rationale |

| Trans-Anti | Amide (O=C-N-C): ~180°Propyl (N-C-C-C): ~180° | Most Stable | Minimizes steric hindrance between the phenyl ring and the propyl group, and within the propyl chain itself. |

| Trans-Gauche | Amide (O=C-N-C): ~180°Propyl (N-C-C-C): ~±60° | Less Stable | Introduces some steric strain within the propyl group. |

| Cis-Anti | Amide (O=C-N-C): ~0°Propyl (N-C-C-C): ~180° | Much Less Stable | Significant steric clash between the aromatic ring and the propyl group. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-propylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromobenzoic acid and n-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane. Catalytic DMAP improves reaction efficiency. Optimal yields (>75%) are achieved under inert atmospheres (N₂/Ar) at 0–25°C, with rigorous exclusion of moisture . Alternative routes include direct aminolysis of 4-bromobenzoyl chloride with n-propylamine in THF, though this requires careful stoichiometric control to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms propyl chain integration (e.g., triplet at δ 0.9 ppm for terminal CH₃) and aromatic proton splitting patterns (meta/para substitution from bromine).

- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹, amide) and C=O stretch (~1650 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 242/244 (Br isotope pattern) validates molecular weight .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the C-Br bond length typically measures ~1.89–1.91 Å, and the amide C=O bond ~1.23 Å. Space group assignments (e.g., monoclinic P2₁/c) and refinement parameters (R factor <0.05) ensure structural accuracy. Disordered propyl chains may require constrained refinement .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing amide group activates the aromatic ring for NAS. Computational studies (DFT) show that the bromine atom at the para position directs nucleophiles (e.g., amines, alkoxides) to the ortho position. Activation energies for SNAr reactions correlate with solvent polarity (e.g., DMF > THF) and nucleophile strength . Experimental validation via HPLC or ¹⁹F NMR (if using fluorinated nucleophiles) quantifies substitution rates .

Q. How do solvent and temperature affect the fluorescence properties of this compound derivatives?

- Methodological Answer : Solvatochromic shifts in fluorescence emission (e.g., λₑₘ = 350–420 nm) are studied using spectrofluorometry. Polar aprotic solvents (e.g., acetonitrile) enhance quantum yields by stabilizing excited-state dipoles. Temperature-dependent quenching experiments reveal non-radiative decay pathways, with Arrhenius plots used to calculate activation energies (~20–40 kJ/mol) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or impurities. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of crystal structures (PDB) or molecular docking simulations identify binding pose variations that explain activity differences .

Q. How can QSPR models predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models use descriptors like logP, polar surface area, and Hammett constants. Machine learning algorithms (e.g., random forests) trained on datasets (n > 100 analogs) predict solubility, melting points, and bioavailability with R² >0.85. Validation via leave-one-out cross-checks ensures robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.